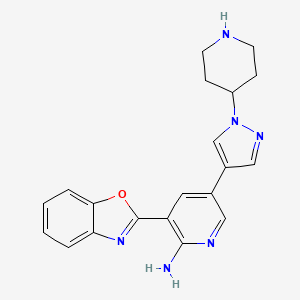

GSK2606414

Übersicht

Beschreibung

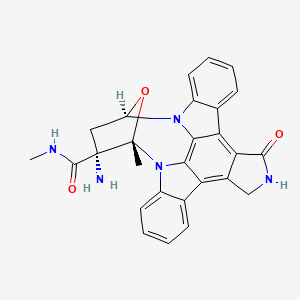

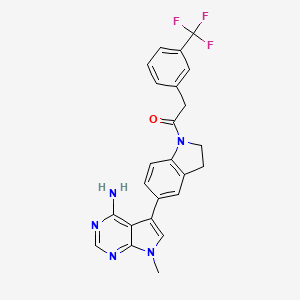

GSK2606414 is a potent and selective inhibitor of the enzyme protein kinase R-like endoplasmic reticulum kinase (PERK). This enzyme is involved in various processes related to cancer and neurodegenerative disorders. This compound has shown promise in treating conditions such as prion and Alzheimer’s diseases by inhibiting the PERK pathway, which is part of the unfolded protein response (UPR) pathway .

Wissenschaftliche Forschungsanwendungen

GSK2606414 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den PERK-Signalweg und seine Rolle bei zellulären Stressantworten zu untersuchen.

Biologie: Untersucht die Auswirkungen der PERK-Hemmung auf zelluläre Prozesse, einschließlich Proteinsynthese und Apoptose.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung neurodegenerativer Erkrankungen, Krebs und ischämischer Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf den PERK-Signalweg und verwandte Signalmechanismen abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv das Enzym PERK hemmt. PERK ist ein Schlüsselfaktor im Signalweg der ungeordneten Proteinantwort, der unter Bedingungen des endoplasmatischen Retikulum-Stresses aktiviert wird. Durch die Hemmung von PERK verhindert this compound die Phosphorylierung des eukaryotischen Initiationsfaktors 2 alpha (eIF2α), wodurch die Proteinsynthese reduziert und zellulärer Stress gelindert wird. Dieser Mechanismus ist besonders relevant bei Erkrankungen wie Prion- und Alzheimer-Krankheit, bei denen Proteinfehlfaltung und -aggregation prominent sind .

Ähnliche Verbindungen:

KIRA6: Ein weiterer Inhibitor, der auf den Signalweg der ungeordneten Proteinantwort abzielt, insbesondere die Hemmung der Kinaseaktivität des Inositol-bedürftigen Enzyms 1 (IRE1).

GSK2656157: Ein ähnlicher PERK-Inhibitor mit vergleichbarer Potenz und Selektivität.

Einzigartigkeit: this compound ist einzigartig in seiner hohen Selektivität für PERK gegenüber anderen Kinasen, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von PERK bei verschiedenen Krankheiten macht. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine orale Bioverfügbarkeit erhöhen sein Potenzial als therapeutisches Mittel .

Wirkmechanismus

Target of Action

GSK2606414, also known as 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, primarily targets the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) . PERK is a branch of the Unfolded Protein Response (UPR), responsible for transient arrest in translation to counter the enhanced levels of misfolded or unfolded proteins in the endoplasmic reticulum (ER) following any acute condition . In addition, this compound has been found to bind to the cytoplasmic domain of KIT with a dissociation constant (Kd) value of 664 ± 294 nM .

Mode of Action

This compound acts as a potent inhibitor of PERK . It inhibits the kinase activity of PERK, leading to a decrease in the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a downstream target of PERK . This inhibition results in a reduction in the synthesis of ATF4, a transcription factor that regulates genes involved in the UPR . Furthermore, this compound inhibits KIT tyrosine kinase activity at nanomolar concentrations in a PERK-independent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PERK/eIF2α/ATF4/CHOP pathway of the UPR . Overactivation of this pathway in neurological disorders leads to a prolonged decline in global protein synthesis, resulting in synaptic failure and neuronal death . By inhibiting PERK, this compound can ameliorate these effects .

Pharmacokinetics

This compound is known for its good oral bioavailability and blood-brain barrier penetration . .

Result of Action

The inhibition of PERK by this compound can prevent additional neuronal loss, minimize brain infarct, reduce brain edema, and prevent neurological symptoms from appearing . It has been found to improve neurobehavioral deficits and reduce pyknotic neurons in ischemic rats . Moreover, it decreases glial activation and apoptotic protein mRNA expression while enhancing the synaptic protein mRNA expression in the rat brain following cerebral ischemia .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the state of the ER. The ER is crucial for maintaining homeostasis between cell survival and death and is the site for protein folding and maturation . ER functionality requires a constant balance between its capacity to fold proteins and the requirement of folded proteins in the cell . Perturbations in homeostasis, such as viral infection, differentiation, or alterations in growth conditions, can activate the UPR, thereby influencing the action of this compound .

Biochemische Analyse

Biochemical Properties

GSK2606414 interacts with several enzymes and proteins, most notably PERK and ATF4 . The compound inhibits the PERK/eIF2α pathway, which is responsible for transient arrest in translation to counter the enhanced levels of misfolded or unfolded proteins in the endoplasmic reticulum (ER) following any acute condition .

Cellular Effects

This compound has been shown to ameliorate ischemia-induced neuronal damage by preventing additional neuronal loss, minimizing brain infarct, reducing brain edema, and preventing neurological symptoms from appearing . It also improves neurobehavioral deficits and reduces pyknotic neurons in ischemic rats .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PERK/ATF4/CHOP pathway . This inhibition prevents a prolonged decline in global protein synthesis that can lead to synaptic failure and neuronal death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving cerebral ischemia in rats . The compound was found to decrease glial activation and apoptotic protein mRNA expression while enhancing the synaptic protein mRNA expression in rat brain following cerebral ischemia .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound can induce cell death in a KIT signaling-dependent mast cell leukemia cell line at nanomolar concentrations .

Metabolic Pathways

This compound is involved in the unfolded protein response (UPR) pathway, specifically the PERK/eIF2α branch . This pathway is activated in response to an accumulation of unfolded or misfolded proteins in the ER .

Transport and Distribution

It is known that the compound can penetrate the blood-brain barrier, which suggests it may be transported and distributed via the circulatory system .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it interacts with the PERK/eIF2α pathway . This localization allows it to effectively inhibit this pathway and reduce the accumulation of unfolded or misfolded proteins in the ER .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: GSK2606414 is synthesized through a multi-step chemical process. The key steps involve the formation of the pyrrolopyrimidine core, followed by the introduction of the indolinyl and trifluoromethylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: GSK2606414 unterliegt hauptsächlich Reaktionen, die typisch für seine funktionellen Gruppen sind, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Indolinyl-Gruppe.

Reduktion: Reduktionsreaktionen können am Pyrrolopyrimidin-Kern auftreten.

Substitution: Substitutionsreaktionen sind an der Trifluormethylphenyl-Gruppe möglich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel oder Nucleophile unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Substitution verschiedene funktionelle Gruppen einführen kann .

Vergleich Mit ähnlichen Verbindungen

KIRA6: Another inhibitor targeting the unfolded protein response pathway, specifically inhibiting the kinase activity of inositol-requiring enzyme 1 (IRE1).

GSK2656157: A similar PERK inhibitor with comparable potency and selectivity.

Uniqueness: GSK2606414 is unique in its high selectivity for PERK over other kinases, making it a valuable tool for studying the specific role of PERK in various diseases. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVRXARNAVBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337531-36-8 | |

| Record name | 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-2606414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2606414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)

![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)